![molecular formula C8H9FN2O2 B3039652 Methyl 2,3-diamino-5-fluorobenzoate CAS No. 1248541-61-8](/img/structure/B3039652.png)
Methyl 2,3-diamino-5-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 2,3-diamino-5-fluorobenzoate” involves several steps. The process starts with a solution of a compound (for example, methyl 2-amino-5-fluoro-3-nitrobenzoate) dissolved in methanol . This solution is then hydrogenated at room temperature for several hours . After hydrogenation, the solution is filtered, and the residue is separated by flash column chromatography to obtain “Methyl 2,3-diamino-5-fluorobenzoate” as a yellow solid .Molecular Structure Analysis
The molecular formula of “Methyl 2,3-diamino-5-fluorobenzoate” is C8H9FN2O2 . The InChI code for this compound is 1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2,3-diamino-5-fluorobenzoate” is a brown solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
C8H9FN2O2\text{C}_8\text{H}_9\text{FN}_2\text{O}_2C8H9FN2O2
, is also known by its CAS number 1248541-61-8 . Below, I’ve outlined several unique applications for this compound:Bioconjugation and Chemical Biology
Functional groups in this compound allow for bioconjugation. Researchers can attach it to biomolecules (e.g., proteins, peptides) for targeted drug delivery or imaging. Its fluorine atom may aid in tracking and quantifying interactions within biological systems.
For more technical details, you can find information about Methyl 2,3-diamino-5-fluorobenzoate on Sigma-Aldrich’s website . Additionally, ChemScene LLC provides related information . However, availability and pricing may vary.
Safety and Hazards
properties
IUPAC Name |
methyl 2,3-diamino-5-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEDGAKMZOCLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-diamino-5-fluorobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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